Thallium hydrotris(indazol-2-YL)borate
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Overview
Description
Thallium hydrotris(indazol-2-YL)borate is an organometallic compound known for its unique chemical properties and applications It is composed of a thallium ion coordinated with three indazolyl groups through a borate center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thallium hydrotris(indazol-2-YL)borate typically involves the reaction of indazole derivatives with a boron source, followed by coordination with thallium. One common method includes the reaction of indazole with boron tribromide (BBr3) and triethylsilane (Et3SiH) to form the borate intermediate, which is then reacted with thallium salts to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Thallium hydrotris(indazol-2-YL)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized thallium species.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The indazolyl groups can participate in substitution reactions, where other ligands replace one or more indazolyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenated reagents or other nucleophiles under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction typically produces thallium(I) species .
Scientific Research Applications
Thallium hydrotris(indazol-2-YL)borate has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of interest in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which thallium hydrotris(indazol-2-YL)borate exerts its effects involves coordination with metal centers and interaction with molecular targets. The indazolyl groups provide a stable framework for binding to metals, facilitating various catalytic and biochemical processes. The borate center plays a crucial role in stabilizing the overall structure and enhancing reactivity .
Comparison with Similar Compounds
Hydrotris(pyrazolyl)borate: Similar in structure but uses pyrazolyl groups instead of indazolyl groups.
Hydrotris(3-tert-butylpyrazol-1-yl)borate: Features tert-butyl substituted pyrazolyl groups, offering different steric and electronic properties.
Hydrotris(3,5-dimethylpyrazol-1-yl)borate: Uses dimethyl substituted pyrazolyl groups, providing unique reactivity profiles
Uniqueness: Thallium hydrotris(indazol-2-YL)borate is unique due to the presence of indazolyl groups, which impart distinct electronic and steric properties compared to pyrazolyl-based compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
boric acid;tri(indazol-1-yl)thallane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H5N2.BH3O3.Tl/c3*1-2-4-7-6(3-1)5-8-9-7;2-1(3)4;/h3*1-5H;2-4H;/q3*-1;;+3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXSNTXWQRSDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O.C1=CC=C2C(=C1)C=NN2[Tl](N3C4=CC=CC=C4C=N3)N5C6=CC=CC=C6C=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BN6O3Tl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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